![molecular formula C44H30O2 B3177788 (R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol CAS No. 220486-43-1](/img/structure/B3177788.png)
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol
Overview
Description
The compound is a complex organic molecule with multiple aromatic rings, likely possessing interesting chemical and physical properties due to its structure. It seems to contain elements of biphenyl and binaphthalene structures, which are both aromatic hydrocarbons .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions like Suzuki-Miyaura coupling or Friedel-Crafts alkylation . These methods are commonly used for creating carbon-carbon bonds, particularly in compounds with multiple aromatic rings.Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple aromatic rings. In general, molecules with multiple phenyl groups can exhibit interesting structural phenomena like twisting or non-planarity to avoid steric hindrance .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and any substituents on these rings. Reactions could involve electrophilic aromatic substitution or other mechanisms common to aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, size, and the nature of its functional groups. For instance, the presence of multiple aromatic rings could impact its solubility, melting point, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future research directions for this compound would depend on its properties and performance in various contexts. For instance, if it exhibits unique optical, electronic, or biological activities, it could be studied for use in fields like materials science, pharmaceuticals, or chemical synthesis .
properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenylphenyl)naphthalen-1-yl]-3-(4-phenylphenyl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30O2/c45-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)46)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28,45-46H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBGUGDBXDKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC=C8)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167866 | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol | |
CAS RN |
215433-52-6 | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215433-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3,3′-Bis([1,1′-biphenyl]-4-yl)[1,1′-binaphthalene]-2,2′-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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